molecular formula C7H5FN2 B1519851 3-Amino-2-fluorobenzonitrile CAS No. 873697-68-8

3-Amino-2-fluorobenzonitrile

Cat. No. B1519851
M. Wt: 136.13 g/mol
InChI Key: BFGCKEHSFRPNRZ-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzonitrile is a solid compound . It is a polar molecule due to the high electronegativity of the cyano group and the relatively lower electronegativity of the fluorine atom on the benzene ring .


Synthesis Analysis

3-Amino-2-fluorobenzonitrile can be synthesized from 2-Fluorobenzonitrile, which reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .


Molecular Structure Analysis

The molecular formula of 3-Amino-2-fluorobenzonitrile is C7H5FN2 . The InChI code is 1S/C7H5FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 .


Physical And Chemical Properties Analysis

3-Amino-2-fluorobenzonitrile has a molecular weight of 136.13 . It is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm3 . The boiling point is 270.3±20.0 °C at 760 mmHg . The melting point is 95-97 °C .

Scientific Research Applications

Application 1: Synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines

  • Summary of the Application: 3-Amino-2-fluorobenzonitrile is used in the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines . These compounds are important in medicinal chemistry due to their biological activities.
  • Methods of Application: The synthesis involves the reaction of 2-fluorobenzonitrile with lithium N,N-dialkylaminoborohydride reagent . This reaction yields 2-(N,N-dialkylamino)benzylamines, which are then further processed to obtain the desired compounds .
  • Results or Outcomes: The result of this process is the successful synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines . The exact yield and purity of the final product can vary depending on the specific conditions and parameters of the synthesis process.

Application 2: Synthesis of 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole

  • Summary of the Application: 3-Amino-2-fluorobenzonitrile is used in the synthesis of 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole . This compound could have potential applications in medicinal chemistry.
  • Methods of Application: The synthesis involves the reaction of 2-fluorobenzonitrile with an acetylaminomethyl reagent . This reaction yields 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole .
  • Results or Outcomes: The result of this process is the successful synthesis of 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole . The exact yield and purity of the final product can vary depending on the specific conditions and parameters of the synthesis process.

Application 3: Synthesis of 5-(4’-methyl[1,1’-biphenyl]-2-yl)-1H-tetrazole

  • Summary of the Application: 3-Amino-2-fluorobenzonitrile is used in the synthesis of 5-(4’-methyl[1,1’-biphenyl]-2-yl)-1H-tetrazole . This compound could have potential applications in medicinal chemistry.
  • Methods of Application: The synthesis involves the reaction of 2-fluorobenzonitrile with a 4’-methyl[1,1’-biphenyl]-2-yl reagent . This reaction yields 5-(4’-methyl[1,1’-biphenyl]-2-yl)-1H-tetrazole .
  • Results or Outcomes: The result of this process is the successful synthesis of 5-(4’-methyl[1,1’-biphenyl]-2-yl)-1H-tetrazole . The exact yield and purity of the final product can vary depending on the specific conditions and parameters of the synthesis process.

Safety And Hazards

The compound is classified as dangerous with hazard statements H301+H311+H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGCKEHSFRPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654630
Record name 3-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluorobenzonitrile

CAS RN

873697-68-8
Record name 3-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BP Morgan, S Caille, SD Walker - Complete Accounts of …, 2020 - ACS Publications
… reaction sequence was a nickel-mediated cyanation of commercially available 3-chloro-2-fluoroaniline (20) in refluxing N-methylpyrrolidine that produced 3-amino-2-fluorobenzonitrile (…
Number of citations: 1 pubs.acs.org
Z Wang, RD Barrows, TJ Emge… - … Process Research & …, 2017 - ACS Publications
Propanephosphonic acid anhydride (T3P) is a process-friendly commercial reagent that is useful for direct carboxamide formation from the carboxylic acid and amine components. For …
Number of citations: 10 pubs.acs.org
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 3-amino-2-fluorobenzonitrile (54 mg, 0.397 mmol, 1.00 eq.), 2-(4-(2-bromo-5-chlorobenzoyl)…
Number of citations: 7 www.sciencedirect.com
WF Tear, S Bag, R Diaz-Gonzalez… - Journal of Medicinal …, 2019 - ACS Publications
From a high-throughput screen of 42 444 known human kinases inhibitors, a pyrazolo[1,5-b]pyridazine scaffold was identified to begin optimization for the treatment of human African …
Number of citations: 13 pubs.acs.org
J Tamargo, A Lopez-Farre, R Caballero… - Drugs of the …, 2009 - access.portico.org
… Cyanation of 3-chloro-2-fluoroaniline (I) with NaCN in the presence of NiBr2 in NMP at 195-205 C gives 3-amino-2-fluorobenzonitrile (II), which by treatment with (i-Bu)2LiAlH2 and …
Number of citations: 2 access.portico.org

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